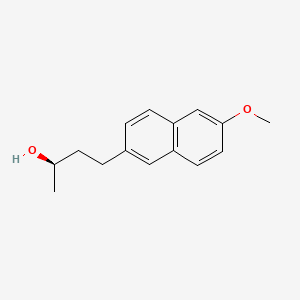
4-(6-Methoxynaphthalen-2-yl)butan-2-ol, (-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nabumetone alcohol, (-)-, is the alcohol form of nabumetone, a non-steroidal anti-inflammatory drug (NSAID). Nabumetone itself is a prodrug that is rapidly metabolized in the liver to its active metabolite, 6-methoxy-2-naphthyl acetic acid (6-MNA), which inhibits the cyclooxygenase enzyme and preferentially blocks COX-2 activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of nabumetone involves several synthetic routes. One common method starts with 6-methoxy-2-naphthaldehyde, which undergoes condensation with acetoacetic ester in the presence of a catalytic amount of sodium hydroxide to form an intermediate. This intermediate is then subjected to catalytic hydrogenation using Raney-Ni, Raney Cu, or Raney Co as catalysts to yield nabumetone .
Industrial Production Methods
Industrial production of nabumetone typically follows similar synthetic routes but on a larger scale. The use of catalytic hydrogenation with Raney-Ni, Raney Cu, or Raney Co ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Nabumetone alcohol undergoes several types of chemical reactions, including:
Oxidation: Conversion to its active metabolite, 6-methoxy-2-naphthyl acetic acid.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Various substitution reactions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Typically involves liver enzymes for in vivo conversion.
Reduction: Catalytic hydrogenation using Raney-Ni, Raney Cu, or Raney Co.
Substitution: Various reagents depending on the desired substitution.
Major Products Formed
The major product formed from the oxidation of nabumetone alcohol is 6-methoxy-2-naphthyl acetic acid, which is the active metabolite responsible for its therapeutic effects .
Wissenschaftliche Forschungsanwendungen
Nabumetone alcohol has several scientific research applications:
Chemistry: Used as a model compound for studying the metabolism of prodrugs.
Biology: Investigated for its effects on cyclooxygenase enzymes and inflammation pathways.
Medicine: Used in the treatment of osteoarthritis and rheumatoid arthritis due to its anti-inflammatory properties.
Industry: Formulated into various pharmaceutical products for pain and inflammation management
Wirkmechanismus
Nabumetone alcohol is metabolized in the liver to 6-methoxy-2-naphthyl acetic acid, which inhibits both COX-1 and COX-2 enzymes. This inhibition reduces the conversion of arachidonic acid to prostaglandins and thromboxane, thereby decreasing inflammation and pain . The active metabolite exhibits some COX-2 selectivity, which contributes to its anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naproxen: Another NSAID with a similar structure and mechanism of action.
Ibuprofen: A widely used NSAID with similar anti-inflammatory properties.
Diclofenac: An NSAID that also inhibits COX enzymes but with different selectivity.
Uniqueness
Nabumetone alcohol is unique due to its non-acidic nature and its metabolism to a COX-2 selective inhibitor. This reduces gastrointestinal side effects compared to other NSAIDs .
Eigenschaften
CAS-Nummer |
184849-20-5 |
|---|---|
Molekularformel |
C15H18O2 |
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
(2R)-4-(6-methoxynaphthalen-2-yl)butan-2-ol |
InChI |
InChI=1S/C15H18O2/c1-11(16)3-4-12-5-6-14-10-15(17-2)8-7-13(14)9-12/h5-11,16H,3-4H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
JNVOSYBERVWSGY-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](CCC1=CC2=C(C=C1)C=C(C=C2)OC)O |
Kanonische SMILES |
CC(CCC1=CC2=C(C=C1)C=C(C=C2)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


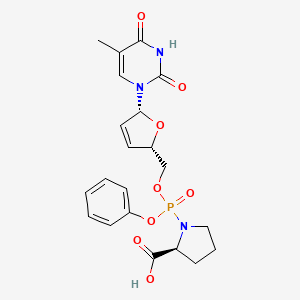
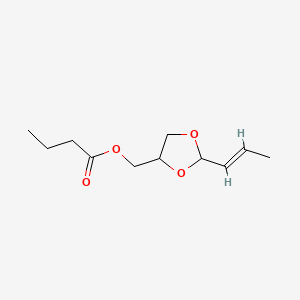
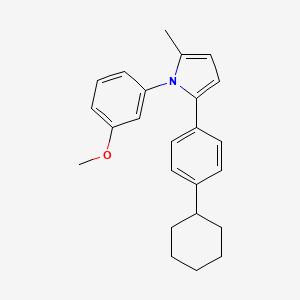
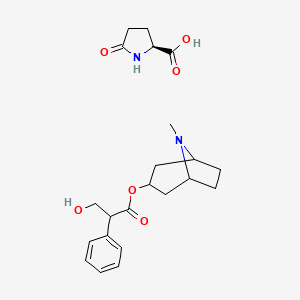
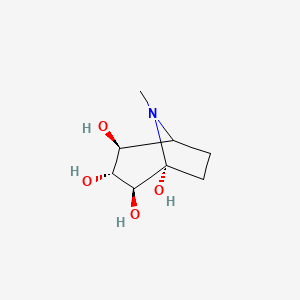
![N-[2-[bis(4-fluorophenyl)methoxy]ethyl]butan-1-amine](/img/structure/B12721950.png)
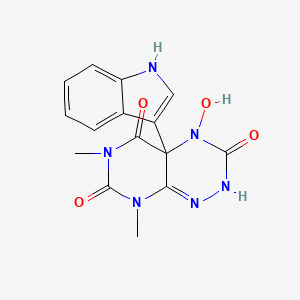
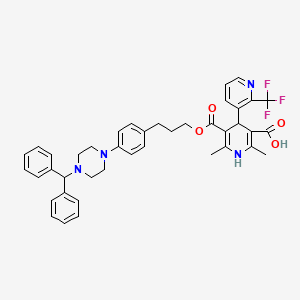
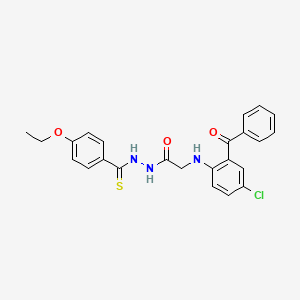
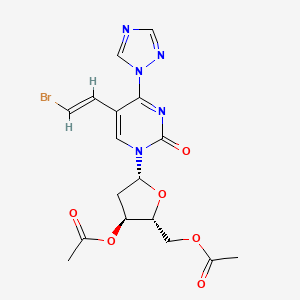
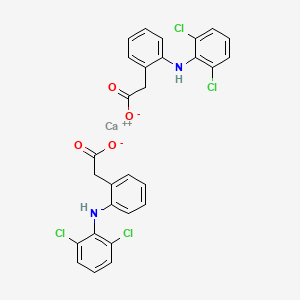
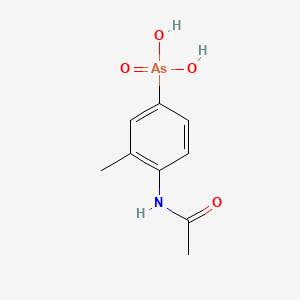
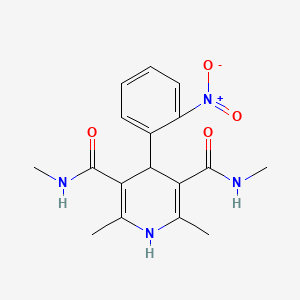
![4-[2-[2-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)pyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;sulfuric acid](/img/structure/B12721997.png)
